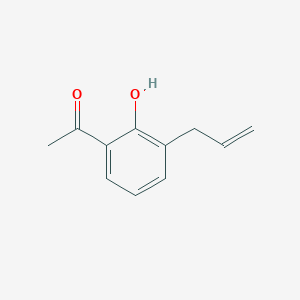
1-(3-Allyl-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxy-3’-allylacetophenone is an organic compound with the molecular formula C11H12O2 It is a derivative of acetophenone, featuring a hydroxyl group at the 2’ position and an allyl group at the 3’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-3’-allylacetophenone typically involves the hydroxylation and allylation of acetophenone derivatives. One common method includes the use of carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and hydroxylation reactions . Another approach involves the use of formic acid-water mediated reactions to achieve the desired hydroxylation and allylation .
Industrial Production Methods: Industrial production of 2’-Hydroxy-3’-allylacetophenone may involve large-scale catalytic processes using environmentally friendly solvents and catalysts to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Hydroxy-3’-allylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 2’-Hydroxy-3’-allylacetophenone, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2’-Hydroxy-3’-allylacetophenone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’-Hydroxy-3’-allylacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and allyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
2’-Hydroxyacetophenone: Lacks the allyl group, making it less reactive in certain substitution reactions.
3’-Allylacetophenone: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in oxidation reactions.
2’-Hydroxy-3’-methoxyacetophenone: Features a methoxy group instead of an allyl group, altering its chemical properties and reactivity.
Uniqueness: 2’-Hydroxy-3’-allylacetophenone is unique due to the presence of both hydroxyl and allyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
58621-39-9 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8(2)12)11(9)13/h3-4,6-7,13H,1,5H2,2H3 |
Clave InChI |
MTJHOBKCHPGIOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1O)CC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













